The Molecular Architecture and Synthetic Utility of 3-Benzyl-3-chloroindolin-2-one
The Molecular Architecture and Synthetic Utility of 3-Benzyl-3-chloroindolin-2-one
Executive Summary
In the landscape of modern organic synthesis and drug discovery, the oxindole (indolin-2-one) core is universally recognized as a "privileged scaffold." Derivatives bearing a C3 quaternary stereocenter are ubiquitous in bioactive natural products and pharmaceutical agents, including potent anticancer and antiviral therapeutics. Among these, 3-benzyl-3-chloroindolin-2-one has emerged as a critical synthetic building block.
This technical guide provides an in-depth analysis of the chemical structure, physical properties, and mechanistic utility of 3-benzyl-3-chloroindolin-2-one. By acting as a precursor to highly reactive aza-ortho-xylylene intermediates, this compound enables the rapid, stereoselective construction of complex spirocyclic oxindoles[1].
Chemical Structure & Physical Properties
3-Benzyl-3-chloroindolin-2-one (CAS: 1398681-74-7) features a bicyclic indolin-2-one core substituted at the C3 position with both a benzyl group and a chlorine atom[2]. The presence of the electronegative chlorine atom at the benzylic C3 position significantly alters the electronic landscape of the molecule, increasing its susceptibility to base-promoted elimination reactions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the compound, essential for handling and experimental design[2][3].
| Property | Value / Description |
| IUPAC Name | 3-benzyl-3-chloro-1H-indol-2-one |
| CAS Registry Number | 1398681-74-7 |
| Molecular Formula | C₁₅H₁₂ClNO |
| Molecular Weight | 257.71 g/mol |
| SMILES Notation | C1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)Cl |
| Purity (Commercial) | Typically ≥ 97-98% |
| Boiling Point | 434.3 ± 45.0 °C (Predicted) |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) |
| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature |
Note: The compound is stable under normal laboratory conditions but should be stored under an inert atmosphere to prevent slow hydrolysis of the labile C-Cl bond[2].
Mechanistic Chemistry: The Aza-ortho-xylylene Pathway
The true value of 3-benzyl-3-chloroindolin-2-one lies in its reactivity. It is not typically an end-product; rather, it is a highly efficient precursor for generating chiral aza-ortho-xylylene (also known as aza-o-quinone methide) intermediates[1].
Causality of the Transformation
Why does this specific structure yield such powerful intermediates?
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Enolization and Deprotonation: Under mildly basic conditions, the amide nitrogen (N-H) of the oxindole is deprotonated.
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Electronic Cascade: The resulting electron density cascades through the aromatic system toward the C3 position.
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Leaving Group Ejection: The C3-chlorine bond is relatively weak and highly polarized. The electron cascade forces the ejection of the chloride ion (Cl⁻), resulting in a transient, highly electrophilic aza-ortho-xylylene species.
Once generated, this intermediate acts as a powerful Michael acceptor and diene. It can be trapped intra- or intermolecularly by various nucleophiles (such as nitroalkenes or o-quinone methides) to form complex, stereochemically rich spirocyclic architectures, such as 3-spirocyclopropyl-2-oxindoles[1][4].
Fig 1: Mechanistic pathway from 3-chlorooxindole to spirocyclic oxindole via aza-ortho-xylylene.
Experimental Protocol: Synthesis of 3-Benzyl-3-chloroindolin-2-one
To ensure trustworthiness and reproducibility, the following protocol details the direct electrophilic chlorination of 3-benzylindolin-2-one using N-Chlorosuccinimide (NCS)[5][6].
Rationale for Reagent Selection
While traditional chlorination can be achieved using harsh reagents like Cl₂ gas or SO₂ClF[7], NCS is preferred for this transformation. NCS provides a controlled, mild source of electrophilic chlorine (Cl⁺), which prevents over-chlorination of the electron-rich indole aromatic ring and selectively targets the nucleophilic C3 position (via its enol tautomer)[6].
Step-by-Step Methodology
Step 1: Preparation and Inertion
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Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas for 10 minutes.
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Causality: The exclusion of moisture and oxygen prevents competitive oxidation of the C3 position, which could yield unwanted 3-hydroxyoxindole byproducts.
Step 2: Substrate Dissolution
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Action: Dissolve 1.0 equivalent of 3-benzylindolin-2-one in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves both the oxindole precursor and NCS without participating in the reaction.
Step 3: Electrophilic Chlorination
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of N-Chlorosuccinimide (NCS) in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: Cooling controls the initial exothermic reaction and maximizes regioselectivity. The slight excess of NCS ensures complete conversion of the starting material[6].
Step 4: Reaction Monitoring and Quenching
-
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate). Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Sodium thiosulfate reduces any unreacted electrophilic chlorine species, safely terminating the reaction and preventing degradation during workup.
Step 5: Workup and Purification
-
Action: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 3-benzyl-3-chloroindolin-2-one as a stable solid.
Applications in Drug Development
The ability to reliably synthesize 3-benzyl-3-chloroindolin-2-one directly impacts the pharmaceutical industry. By utilizing this compound as a C-C-O three-atom component or an aza-ortho-xylylene precursor, medicinal chemists can execute highly enantioselective [4+1], [3+3], and [3+2] cycloadditions[4][8].
These methodologies are actively used to construct spiro-fused oxindoles, which are highly sought after for their rigid, three-dimensional architectures. Such structural rigidity is crucial for binding to challenging biological targets, such as protein-protein interactions (e.g., the p53-MDM2 axis), making this chlorinated intermediate an indispensable tool in the modern drug discovery pipeline.
References
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UGA Student Affairs. Superior 3-Benzyl-3-Chloroindolin-2-One Compound. Retrieved from: [Link]
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The Journal of Organic Chemistry - ACS Publications. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Retrieved from: [Link]
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Chemical Communications (RSC Publishing). Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene. Retrieved from: [Link]
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RSC Advances (RSC Publishing). A formal intermolecular [4 + 1] cycloaddition reaction of 3-chlorooxindole and o-quinone methides: a facile synthesis of spirocyclic oxindole scaffolds. Retrieved from: [Link]
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PubMed - NIH. A New Reaction Mode of 3-Halooxindoles: Acting as C-C-O Three-Atom Components for (3+3) Cycloaddition to Access Indolenine-Fused 2H-1,4-Oxathiines. Retrieved from: [Link]
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